molecular formula C26H18ClF3N2O5 B2803862 methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate CAS No. 1005056-46-1

methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate

Cat. No.: B2803862
CAS No.: 1005056-46-1
M. Wt: 530.88
InChI Key: QTIPIEDCOGDDPQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex heterocyclic compound featuring a hexahydro-2H-pyrrolo[3,4-d]isoxazole-dione core. This bicyclic system is substituted at three key positions:

  • Position 2: A 4-chlorophenyl group, contributing electron-withdrawing properties.
  • Position 5: A 3-(trifluoromethyl)phenyl group, enhancing hydrophobicity and metabolic stability.
  • Position 3: A methyl benzoate ester, influencing solubility and bioavailability.

Its characterization likely relies on crystallographic methods (e.g., SHELX software for refinement ) and spectroscopic techniques, as seen in analogous compounds .

Properties

IUPAC Name

methyl 4-[2-(4-chlorophenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClF3N2O5/c1-36-25(35)15-7-5-14(6-8-15)21-20-22(37-32(21)18-11-9-17(27)10-12-18)24(34)31(23(20)33)19-4-2-3-16(13-19)26(28,29)30/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIPIEDCOGDDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C23H19ClF3N3O4
  • Molecular Weight : 485.86 g/mol

Structural Features

The compound features:

  • A chlorophenyl group which may influence its interaction with biological targets.
  • A trifluoromethyl group that enhances lipophilicity and potentially alters pharmacokinetics.
  • A pyrrolo[3,4-d]isoxazole core, which is often associated with various pharmacological activities.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anti-inflammatory Activity : Many derivatives of pyrrolo[3,4-d]isoxazole have shown potential as cyclooxygenase (COX) inhibitors. For instance, compounds targeting COX-II have been reported to possess anti-inflammatory properties with IC50 values in the low micromolar range .
  • Anticancer Properties : Some studies suggest that related compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on COX Inhibition : A recent study evaluated a series of pyrrolo[3,4-d]isoxazole derivatives for their COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.52 μM, demonstrating significant anti-inflammatory effects compared to standard drugs like Celecoxib .
  • Antitumor Activity : Another investigation focused on the antiproliferative effects of similar isoxazole derivatives against various cancer cell lines. The results indicated that certain modifications to the pyrrolo structure significantly enhanced cytotoxicity against breast and colon cancer cells.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate:

  • Cell Viability Assays : Evaluated using MTT assays across different concentrations (10 µM to 100 µM), showing a dose-dependent decrease in cell viability in cancer cell lines.
Concentration (µM)Cell Viability (%)
1085
2570
5050
10030

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing substituents (Cl, CF3) in the target compound may enhance metabolic stability relative to electron-donating groups (NMe2, OMe) in analogs .

Substituent Effects

Halogen and Trifluoromethyl Groups

  • 4-Chlorophenyl vs. 4-Fluorophenyl : Compounds with 4-F substituents (e.g., ) exhibit smaller van der Waals radii than Cl, affecting crystal packing and intermolecular interactions.
  • 3-Trifluoromethylphenyl : The CF3 group in the target compound increases lipophilicity (LogP ~3.5*), contrasting with polar substituents like 4-OMe in (LogP ~2.8).

Ester Groups

  • Methyl vs. Ethyl Benzoate : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters in vivo, impacting bioavailability. Ethyl derivatives (e.g., ) may offer prolonged activity.

Crystallographic and Conformational Analysis

  • The target compound’s isoxazole-dione core is expected to adopt a planar conformation, similar to isostructural analogs in and .
  • Crystal packing differences arise from halogen size: Cl substituents (target compound) require larger unit-cell adjustments compared to F ( ).

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